molecular formula C18H16O5 B12594623 3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one CAS No. 881693-20-5

3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one

Cat. No.: B12594623
CAS No.: 881693-20-5
M. Wt: 312.3 g/mol
InChI Key: VWGMDJLPLYXUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one is a complex organic compound with the molecular formula C21H30O5. It is known for its unique structure, which includes multiple hydroxyl groups and a xanthene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Xanthene Core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene core.

    Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions can be achieved through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.

Major Products

    Oxidation: Quinones, oxidized xanthene derivatives.

    Reduction: Dihydro-xanthene derivatives.

    Substitution: Acylated or alkylated xanthene derivatives.

Scientific Research Applications

3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential microbial enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
  • Adhumulone
  • Phloroglucinol Impurity V

Uniqueness

3,5,6-Trihydroxy-2-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substitution pattern and the presence of both hydroxyl and alkyl groups on the xanthene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

881693-20-5

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

3,5,6-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O5/c1-9(2)3-4-10-7-12-15(8-14(10)20)23-18-11(16(12)21)5-6-13(19)17(18)22/h3,5-8,19-20,22H,4H2,1-2H3

InChI Key

VWGMDJLPLYXUJC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.